molecular formula C10H9NO2 B2889108 1-methyl-2-oxo-3H-indole-6-carbaldehyde CAS No. 1780262-03-4

1-methyl-2-oxo-3H-indole-6-carbaldehyde

Cat. No.: B2889108
CAS No.: 1780262-03-4
M. Wt: 175.187
InChI Key: AHEHKXZRJMHTCY-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-3H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

1-methyl-2-oxo-3H-indole-6-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments

Future Directions

The future directions of research on 1-methyl-2-oxo-3H-indole-6-carbaldehyde could involve further exploration of its synthesis methods, its potential applications in the treatment of various diseases, and its role in multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-3H-indole-6-carbaldehyde typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-3H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-oxo-3H-indole-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of organic chemistry .

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9-4-7(6-12)2-3-8(9)5-10(11)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEHKXZRJMHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780262-03-4
Record name 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
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